molecular formula C18H22N2O4 B1532127 tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate CAS No. 1160247-78-8

tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate

Cat. No. B1532127
CAS RN: 1160247-78-8
M. Wt: 330.4 g/mol
InChI Key: QOOQGSVGCJWBMB-UHFFFAOYSA-N
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Description

Tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomimetic Model Systems

This compound has been utilized in the design and investigation of biomimetic model systems. The aim is to gain an in-depth insight into natural phenomena by fine-tuning the key structural aspects of biomolecules. This approach helps in understanding the significance of covalent flavinylation and modulating inherent properties for desired purposes .

Ligand for Enantioselective Reactions

It serves as a ligand in enantioselective Heck reactions, which are crucial for creating chiral molecules without unwanted C=C double bond migration byproducts. This application is significant in the synthesis of pharmaceuticals where the chirality of molecules can affect drug efficacy .

Organic Synthesis Intermediate

The compound is an important intermediate in organic synthesis. It’s used in the synthesis of various other chemical entities, such as tert-Butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate, which has potential applications in medicinal chemistry and material science .

Bioactive Derivative Synthesis

Researchers have synthesized new potential biologically active derivatives using this compound. These derivatives are being studied for their structural properties and potential as bioactive molecules in various applications, including pharmaceuticals .

Neurodegenerative Disease Research

While not directly related to the compound , similar structures like 2,4-Ditert butyl phenol have been extensively researched for their potential medicinal uses, including the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This suggests that tert-Butyl 2’,4’-dioxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate could be explored for similar applications.

Halogen Exchange Reactions

The compound’s derivatives play a crucial role in halogen exchange reactions, which are fundamental in the field of synthetic chemistry. These reactions are essential for the preparation of various halogenated compounds used in pharmaceuticals and agrochemicals .

Antimicrobial Activity

Compounds with similar structures have been investigated for their antibacterial and antifungal properties. This indicates a potential research avenue for tert-Butyl 2’,4’-dioxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate in developing new antimicrobial agents .

properties

IUPAC Name

tert-butyl 2,4-dioxospiro[1H-quinoline-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20)14(21)12-6-4-5-7-13(12)19-15(18)22/h4-7H,8-11H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOQGSVGCJWBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501118370
Record name 1,1-Dimethylethyl 1′,4′-dihydro-2′,4′-dioxospiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate

CAS RN

1160247-78-8
Record name 1,1-Dimethylethyl 1′,4′-dihydro-2′,4′-dioxospiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 1′,4′-dihydro-2′,4′-dioxospiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
Reactant of Route 2
tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
Reactant of Route 3
tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
Reactant of Route 4
tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
Reactant of Route 5
tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
Reactant of Route 6
tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate

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